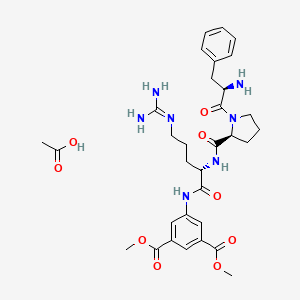![molecular formula C9H6N2 B13798211 Azeto[1,2-A]benzimidazole CAS No. 49689-23-8](/img/structure/B13798211.png)
Azeto[1,2-A]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azeto[1,2-A]benzimidazole is a heterocyclic compound that features a fused ring system combining azetidine and benzimidazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azeto[1,2-A]benzimidazole typically involves a one-pot protocol. A common method includes the condensation of o-phenylenediamine with 2-chloroquinoline-3-carbaldehyde derivatives, followed by intramolecular palladium-catalyzed C–N coupling . This method has been optimized by screening various ligands, palladium sources, bases, and solvents to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is scalable and can be adapted for industrial applications. The use of palladium-catalyzed cross-coupling reactions is a common industrial practice due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Azeto[1,2-A]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Applications De Recherche Scientifique
Azeto[1,2-A]benzimidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Azeto[1,2-A]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
Benzimidazole: Known for its broad range of biological activities, including anticancer, antifungal, and antibacterial properties.
Quinoline: Frequently found in natural products and exhibits a broad range of biological activities.
Uniqueness: Azeto[1,2-A]benzimidazole is unique due to its fused ring system, which combines the structural features of both azetidine and benzimidazole.
Propriétés
Numéro CAS |
49689-23-8 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
azeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-6H |
Clé InChI |
NKMZJBLSSZSBPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


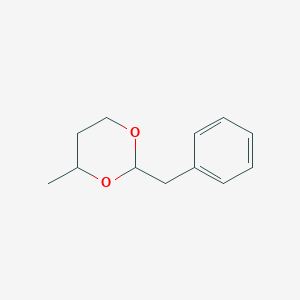



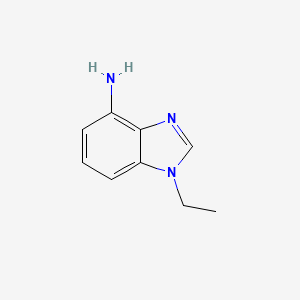
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
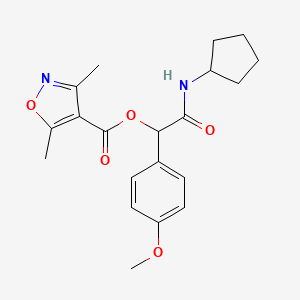
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
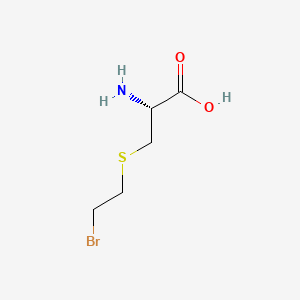
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
